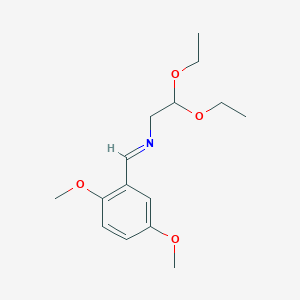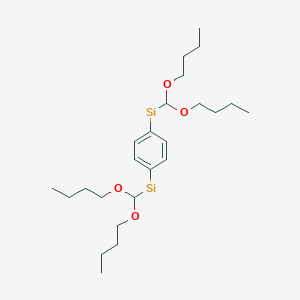![molecular formula C16H28O B14585793 [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol CAS No. 61531-00-8](/img/structure/B14585793.png)
[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol is a complex organic compound with a unique structure that includes a cyclopropyl group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of a suitable diene precursor, followed by functionalization to introduce the methanol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds .
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs .
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics, such as improved stability or reactivity .
Wirkmechanismus
The mechanism of action of [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with other molecules. This can lead to the activation or inhibition of specific pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethylnona-3,7-dien-2-one: A related compound with a similar diene structure but lacking the cyclopropyl and methanol groups.
3-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-2,2-dimethyloxirane: An epoxide derivative with a similar diene structure.
Furan, 3-(4,8-dimethyl-3,7-nonadienyl)-, (E)-: A furan derivative with a similar diene structure.
Uniqueness
The uniqueness of [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol lies in its combination of a cyclopropyl group and a methanol moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61531-00-8 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
[2-(4,8-dimethylnona-3,7-dienyl)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C16H28O/c1-13(2)7-5-8-14(3)9-6-10-16(4)11-15(16)12-17/h7,9,15,17H,5-6,8,10-12H2,1-4H3 |
InChI-Schlüssel |
QGDUHSFSXVUFCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC1(CC1CO)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





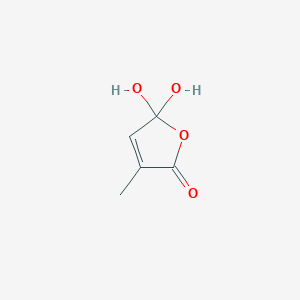
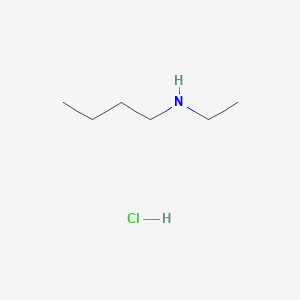
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)

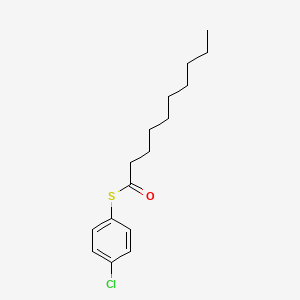
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)
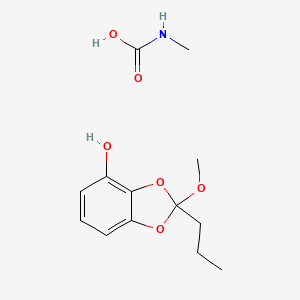
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)
